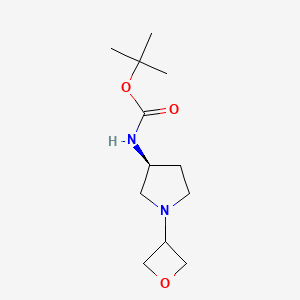

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve various strategies, including one-pot synthesis and telescoped sequences. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product in about 50% overall isolated yield and >97% purity . This suggests that similar methodologies could potentially be applied to the synthesis of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the presence of various functional groups influencing the overall molecular geometry and properties. For example, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained and analyzed, revealing an orientation of the carbamate and amide groups that add up to display an electric dipole moment . This information can be useful in predicting the molecular structure and behavior of "this compound."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can involve various interactions, such as hydrogen bonding and π-cyclizations. For instance, the formation of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners was observed in the crystal structure of a related compound . Additionally, silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates were controlled by counterion and additive optimization, leading to different products . These findings could provide insights into the potential chemical reactions involving "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure and the presence of various substituents. For example, the stability of pyrrolidine nitroxides with tert-butyl substituents to bioreduction was studied, showing excellent stability with no evidence for additional large hyperfine couplings in the EPR spectra . This suggests that the tert-butyl group can confer stability to the compound, which could be relevant for the physical and chemical properties of "this compound."

Wissenschaftliche Forschungsanwendungen

Synthesis and Development

- (Li et al., 2012) discussed the practical and scalable synthesis of a related compound, showcasing its application in the manufacture of lymphocyte function-associated antigen 1 inhibitors. The synthesis involved efficient one-pot, two-step telescoped sequences starting from readily available materials.

Drug Intermediates

- (Geng Min, 2010) designed an efficient seven-step process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process was noted for its simplicity, cost-efficiency, and environmental friendliness.

Molecular Structure Analysis

- (Weber et al., 1995) examined a similar compound to understand its molecular structure and intramolecular hydrogen bonding, contributing to the knowledge of trisubstituted pyrrolidin-2-one structures.

Photocatalytic Applications

- (Wang et al., 2022) reported on the photocatalyzed amination of o-hydroxyarylenaminones with a related compound, establishing a new pathway for assembling 3-aminochromones under mild conditions.

Asymmetric Synthesis

- (Zhang et al., 2022) focused on the asymmetric synthesis of chiral pyrrolidines using oxetane desymmetrization, a method relevant to compounds like (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Characterization Techniques

- (Aouine et al., 2016) utilized 2D heteronuclear NMR experiments for structural characterization of a similar compound, demonstrating the importance of advanced techniques in understanding these chemicals.

Safety and Hazards

This compound is intended for R&D use only and not for medicinal, household or other use . It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be breathed in or come in contact with skin or eyes . It should be stored in a cool place, protected from sunlight . If swallowed, inhaled, or in contact with eyes or clothing, or if exposure or concern arises, a poison center or doctor should be contacted immediately .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYBTYBAKOMBTP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)

![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)